1-(4-フルオロフェニル)-4-メトキシブタン-1-オン

説明

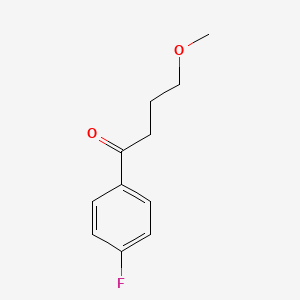

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Fluorophenyl)-4-methoxybutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-methoxybutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

法科学における合成カチノン

1-(4-フルオロフェニル)-4-メトキシブタン-1-オン: は、合成カチノンに構造的に関連しており、薬物市場で人気が高まっている精神活性物質です。 法科学では、この化合物は、犯罪現場や毒性学的サンプルで見つかった新規精神活性物質(NPS)の同定と分析のための参照物質として使用できます 。このような化合物の構造解析と特性評価は、法執行機関や公衆衛生機関がその影響を理解し、適切な法的規制を開発するために不可欠です。

医薬品研究:鎮静剤と催眠剤

医薬品研究において、1-(4-フルオロフェニル)-4-メトキシブタン-1-オンは、鎮静剤や催眠剤の合成における前駆体または中間体として役立つ可能性があります。 その構造類似体は、特定の鎮静剤の主要代謝物として同定されており、新しい治療薬の開発におけるその潜在的な役割を示唆しています .

材料科学:結晶学と分光法

この化合物は結晶を形成する能力があるため、材料科学、特に結晶学と分光法の研究において価値があります。 研究者は、1-(4-フルオロフェニル)-4-メトキシブタン-1-オンを使用して単結晶を成長させることができ、次にX線結晶学を使用して分析して、分子構造と電子構造を決定します 。この情報は、特定の特性を持つ材料を設計するために不可欠です。

化学合成:ピペラジン誘導体

1-(4-フルオロフェニル)-4-メトキシブタン-1-オン: は、ピペラジン誘導体の化学合成に使用されます。 これらの誘導体は、医薬品など、さまざまな分野で重要であり、潜在的な治療効果を持つ化合物を生成するために使用されます .

分析化学:質量分析法

分析化学では、1-(4-フルオロフェニル)-4-メトキシブタン-1-オンは、質量分析法で標準物質として使用して、複雑な混合物中の類似化合物を特定および定量化することができます。 その明確な質量スペクトルシグネチャは、関連物質の正確な検出に役立ちます .

作用機序

- It’s important to note that this compound contains an indole scaffold, which has been associated with diverse biological activities . The indole nucleus is found in several synthetic drug molecules and natural compounds.

Target of Action

Mode of Action

生物活性

1-(4-Fluorophenyl)-4-methoxybutan-1-one, also known by its chemical formula C12H15F O2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula: C12H15F O2

- Molecular Weight: 210.25 g/mol

- CAS Number: 71434-08-7

1-(4-Fluorophenyl)-4-methoxybutan-1-one exhibits its biological effects primarily through interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Receptor Modulation: Preliminary studies suggest that this compound may modulate the activity of certain receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Enzyme Interactions

The compound's interaction with cytochrome P450 enzymes indicates its potential to affect drug metabolism significantly. This interaction can lead to altered pharmacokinetics of co-administered drugs, impacting their efficacy and safety profiles.

Cellular Effects

Research has indicated that 1-(4-Fluorophenyl)-4-methoxybutan-1-one can induce apoptosis in cancer cell lines. This is believed to occur through the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death.

Study 1: Anticancer Activity

In a study examining the anticancer properties of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, researchers found that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM, indicating potent anticancer activity.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that pre-treatment with 1-(4-Fluorophenyl)-4-methoxybutan-1-one reduced markers of oxidative stress and improved cell survival rates in neuronal cultures exposed to harmful agents. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity.

Dosage Effects in Animal Models

Animal studies have shown that the effects of 1-(4-Fluorophenyl)-4-methoxybutan-1-one are dose-dependent. At lower doses, the compound exhibited minimal toxicity while effectively modulating biochemical pathways. However, at higher doses, adverse effects such as hepatotoxicity were observed, emphasizing the need for careful dosage considerations in therapeutic applications.

Summary Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress in neuronal cultures | |

| Enzyme Inhibition | Interacts with cytochrome P450 enzymes | |

| Dosage Dependency | Effects vary with dosage; potential hepatotoxicity at high doses |

特性

IUPAC Name |

1-(4-fluorophenyl)-4-methoxybutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVFOXDMGYCEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。